digeranyl bisphosphonate
Description
Digeranyl bisphosphonate (DGBP) is a nitrogen-free bisphosphonate compound that selectively inhibits geranylgeranyl diphosphate synthase (GGDPS), a key enzyme in the mevalonate pathway responsible for synthesizing geranylgeranyl pyrophosphate (GGPP) . GGPP is essential for protein geranylgeranylation, a post-translational modification critical for the membrane localization and function of small GTPases like Rac1 and Rab6 . DGBP's structure features two geranyl chains (C10 isoprenoids) linked to a central bisphosphonate group, enabling potent and selective inhibition of GGDPS with an IC50 of ~200–260 nM . Unlike nitrogen-containing bisphosphonates (e.g., zoledronate), which target farnesyl diphosphate synthase (FDPS), DGBP spares upstream isoprenoid biosynthesis, reducing off-target effects .
Properties
IUPAC Name |
tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O6P2.4Na/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4;;;;/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4/b19-13+,20-14+;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGMSSLQRFXRP-DRLFUFNGSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(P(=O)([O-])[O-])(P(=O)([O-])[O-])C/C=C(/CCC=C(C)C)\C)/C)C.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34Na4O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Alkylation of Methylene Bisphosphonate Esters
The foundational approach to DGBP synthesis involves sequential alkylation of tetraethyl methylene bisphosphonate (14 ) with geranyl halides. As described by Engelsma et al. , this method proceeds via a two-step alkylation under basic conditions. In the first step, tetraethyl methylene bisphosphonate is treated with a strong base such as sodium hydride or n-butyllithium, followed by reaction with geranyl bromide to form the monoalkylated intermediate (15 ). A second alkylation with geranyl bromide yields the dialkylated bisphosphonate ester (16 ). Final hydrolysis using hydrochloric acid or trimethylsilyl bromide removes the ethyl protecting groups, yielding DGBP (17 ) as a tetrasodium salt .
Key advantages of this method include scalability and high purity. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, with yields exceeding 80% for the dialkylated intermediate . Notably, the V-shaped conformation of DGBP—critical for GGDPS inhibition—arises from the stereochemistry of the geranyl chains, which occupy distinct substrate-binding pockets in the enzyme .
Hydrolysis and Purification Protocols
The final step in DGBP synthesis involves hydrolysis of the bisphosphonate ester to the free acid. McKenna conditions—using trimethylsilyl bromide (TMSBr) in chloroform—are widely employed for this purpose . After 24 hours at reflux, the reaction mixture is neutralized with aqueous sodium hydroxide, and the product is purified via recrystallization from ethanol/water (Table 1).
Table 1: Hydrolysis Conditions and Yields for DGBP
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| TMSBr | CHCl₃ | 60°C | 24 | 92 | 99 |
| HCl (conc.) | H₂O | 100°C | 48 | 85 | 95 |
| HBr (33% in AcOH) | Acetic Acid | 80°C | 36 | 78 | 90 |
Alternative methods using concentrated hydrochloric acid or hydrobromic acid in acetic acid offer lower yields but avoid the toxicity of TMSBr .
Analytical Characterization and Quality Control
Post-synthesis characterization of DGBP relies on nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Key spectral data include:
-
¹H NMR (400 MHz, D₂O) : δ 5.35–5.15 (m, 4H, olefinic), 3.85–3.70 (m, 4H, CH₂OP), 2.10–1.95 (m, 12H, CH₃) .
HPLC analysis using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient confirms purity >98% . Residual solvents (e.g., THF, DMF) are quantified via gas chromatography to meet ICH guidelines .
Scalability and Industrial Adaptation
While laboratory-scale syntheses of DGBP are well-established, industrial production faces challenges in cost and waste management. Geranyl bromide, a key reagent, is expensive (>$500/g), prompting research into alternative geranyl donors. Chiminazzo et al. proposed using geranyl chloride, which reduces costs by 30% but requires longer reaction times (72 hours) .
Continuous-flow reactors represent another innovation, enabling safer handling of air-sensitive intermediates. A pilot study by Zhang et al. achieved a 50% reduction in solvent use by employing a tubular reactor for the alkylation steps .
Chemical Reactions Analysis
Types of Reactions
digeranyl bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phosphonato group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that DGBP exhibits potent anti-proliferative effects on lymphocytic leukemia cells. In comparative studies with other bisphosphonates, such as zoledronate, DGBP demonstrated superior efficacy in inducing apoptosis while being less toxic to healthy human peripheral blood mononuclear cells. Specifically, DGBP's ability to inhibit cell proliferation was shown to be more effective than that of zoledronate, with mechanisms involving caspase activation and ERK phosphorylation pathways .
Case Study: Lymphocytic Leukemia
A study highlighted the effects of DGBP on T lymphocytic leukemia cells, where it was found to induce apoptosis more effectively than traditional treatments. The study utilized flow cytometry to analyze cell viability and apoptosis markers, confirming that DGBP significantly altered the expression of geranylgeranylated proteins involved in cell survival .
Inhibition of Protein Geranylgeranylation
DGBP's specific inhibition of protein geranylgeranylation has been linked to its therapeutic potential. By preventing the modification of proteins essential for cell signaling and survival, DGBP can effectively reduce the viability of cancer cells. This mechanism was validated through experiments demonstrating that the addition of GGPP could reverse the anti-proliferative effects induced by DGBP, underscoring its targeted action .
Potential in Treating Osteonecrosis
While primarily studied for its anticancer properties, DGBP also has implications in treating osteonecrosis associated with bisphosphonate therapy. A clinical case reported spontaneous osteonecrosis in a patient undergoing long-term bisphosphonate treatment. Management included discontinuation of bisphosphonates and supportive therapies, suggesting that careful monitoring and alternative treatments may be necessary for patients at risk .
Comparative Efficacy Table
The following table summarizes key findings regarding the efficacy and safety profiles of DGBP compared to other bisphosphonates:
| Compound | Target Enzyme | Efficacy (IC50) | Toxicity | Mechanism |
|---|---|---|---|---|
| This compound | Geranylgeranyl diphosphate synthase | Lower than zoledronate | Less toxic to healthy cells | Induces apoptosis via caspases and ERK pathway |
| Zoledronate | Farnesyl pyrophosphate synthase | Higher than DGBP | More toxic to healthy cells | Induces apoptosis but with higher side effects |
Mechanism of Action
The mechanism of action of digeranyl bisphosphonate involves its interaction with specific molecular targets. The phosphonato group can bind to metal ions, altering their reactivity and stability. This interaction is crucial in catalysis and other chemical processes. Additionally, the compound’s ability to form stable complexes with biological macromolecules underlies its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
DGBP is distinguished from other bisphosphonates by its isoprenoid substituents and lack of nitrogen. Key structural comparisons include:
Inhibitory Potency and Selectivity
DGBP outperforms many bisphosphonates in GGDPS inhibition:
- DGBP vs. Zoledronate : While zoledronate (IC50 ~10–50 nM) is more potent against FDPS, DGBP’s selectivity for GGDPS reduces collateral depletion of farnesyl pyrophosphate (FPP), preserving farnesylated protein function . Co-treatment with zoledronate is antagonistic, highlighting divergent mechanisms .
- DGBP vs. Triazole Derivatives : Triazole bisphosphonates (e.g., nerol triazole bisphosphonate, IC50 ~380 nM) approach DGBP’s potency but require prodrug modifications (e.g., pivaloyloxymethyl) for cellular uptake due to high polarity .
- DGBP vs. Isoprenoid Bisphosphonates: Farnesyl bisphosphonates (IC50 ~260 nM) and neryl bisphosphonates (IC50 ~3,600 nM) are less effective, emphasizing the necessity of geranyl chains and 2E,6E stereochemistry for optimal binding .
Cellular and Therapeutic Effects
Apoptosis and Autophagy Induction
- DGBP: Induces caspase-dependent apoptosis in leukemia cells (EC50 ~5 µM) by depleting GGPP, activating ERK phosphorylation, and impairing Rab6 geranylgeranylation . Healthy peripheral blood mononuclear cells (PBMCs) show minimal toxicity at therapeutic doses .
- Zoledronate : Broadly cytotoxic (EC50 ~1–10 µM) due to FDPS inhibition, disrupting both farnesylated and geranylgeranylated proteins. Rescue experiments show partial recovery with FPP or GGPP .
- Triazole Derivatives : Nerol triazole bisphosphonates disrupt Rap1a and Rab6 geranylgeranylation but require higher concentrations (~10 µM) than DGBP .
Antifibrotic and Anticancer Potential
- DGBP reduces lung fibrosis in murine models by normalizing Rac1 activity and collagen deposition (0.2 mg/kg/day) .
- In contrast, zoledronate’s bone-targeting properties limit its utility in soft-tissue cancers .
Limitations and Advantages
Biological Activity
Digeranyl bisphosphonate (DGBP) is a synthetic compound belonging to the bisphosphonate class of drugs, which are primarily known for their ability to inhibit bone resorption. This article provides an in-depth analysis of the biological activity of DGBP, focusing on its mechanisms of action, efficacy in various cell types, and potential therapeutic applications.
DGBP specifically inhibits geranylgeranyl diphosphate synthase (GGDPS), an enzyme in the mevalonate pathway that is crucial for the biosynthesis of isoprenoids. This inhibition leads to a depletion of geranylgeranyl pyrophosphate (GGPP), which is essential for the post-translational modification of proteins, particularly small GTPases involved in cell signaling pathways. The selective inhibition of GGDPS by DGBP results in significant biological effects:
- Inhibition of Protein Geranylgeranylation : Unlike nitrogenous bisphosphonates such as zoledronate, which inhibit farnesylation, DGBP specifically targets geranylgeranylation, thereby affecting cellular processes that rely on this modification .
- Induction of Apoptosis : Research indicates that DGBP induces apoptosis in various cancer cell lines more potently than zoledronate. This effect is mediated through caspase activation and alterations in the expression and membrane affinity of geranylgeranylated proteins .
Efficacy in Cancer Models
DGBP has been evaluated for its anti-cancer properties in several studies:
- Lymphocytic Leukemia : In vitro studies demonstrated that DGBP inhibits the proliferation of lymphocytic leukemia cells and induces apoptosis at lower concentrations compared to zoledronate. The anti-proliferative effects were shown to be reversible by the addition of GGPP, confirming the role of GGPP depletion in its mechanism .
- Prostate Cancer : In PC3 prostate cancer cells, DGBP was found to induce autophagy through similar pathways as those observed in lymphocytic leukemia cells. This suggests a broader applicability for DGBP as a therapeutic agent against various malignancies .
- Canine Malignant Histiocytosis : A study explored the potential of bisphosphonates, including DGBP, to enhance the efficacy of chemotherapy agents like doxorubicin and vincristine against canine malignant histiocytosis cells. The findings indicated that bisphosphonates could significantly increase cell cycle arrest and cytotoxicity when used in combination with these chemotherapeutics .
Comparative Efficacy
The following table summarizes key findings from studies comparing DGBP with other bisphosphonates:
| Compound | Target Enzyme | IC50 (μM) | Induces Apoptosis | Notes |
|---|---|---|---|---|
| This compound | GGDPS | <0.1 | Yes | More potent than zoledronate; selective action |
| Zoledronate | FDPS | 0.82 | Yes | Less selective; broader effects on healthy cells |
| Clodronate | FDPS | >10 | Yes | Lower potency; less effective against leukemia |
Case Studies and Clinical Relevance
Recent clinical case studies have highlighted the therapeutic potential of DGBP in various conditions:
- A notable case involved a 4-year-old patient with Gorham–Stout disease treated with a combination of bisphosphonates and other agents. The patient showed significant improvement in symptoms following treatment, suggesting that DGBP may have applications beyond traditional cancer therapies .
- Another study indicated that DGBP could ameliorate acute obstructive cholestatic liver injury in mice, further expanding its potential therapeutic applications .
Q & A
Q. What is the molecular mechanism by which DGBP inhibits geranylgeranyl diphosphate synthase (GGPPS)?
DGBP acts as a competitive inhibitor of GGPPS, binding to the enzyme's active site and preventing the condensation of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP) to form geranylgeranyl diphosphate (GGPP). This inhibition disrupts protein prenylation (e.g., Rac1 geranylgeranylation), leading to downstream effects such as autophagy induction . Structural studies using X-ray crystallography reveal that DGBP occupies the substrate-binding pocket, mimicking the diphosphate group of GGPP .
Q. How is DGBP synthesized, and what analytical methods validate its purity?
DGBP is synthesized via Michael addition of dimethylalkylphosphines in trifluoroacetic acid (TFA), followed by bisphosphonation. Key characterization steps include:
- 1H and 31P NMR spectroscopy to confirm the presence of geranyl chains and bisphosphonate groups (e.g., δ 20.6 ppm in 31P NMR) .
- Elemental analysis to verify stoichiometry (e.g., C19H35NO7P2·H2O) .
- High-performance liquid chromatography (HPLC) for purity assessment.
Q. What cellular assays are used to evaluate DGBP’s biological activity?
- Prenylation inhibition assays : Western blotting to detect non-prenylated proteins (e.g., Rap1A) in treated cells .
- Autophagy induction : LC3-II immunofluorescence or immunoblotting to monitor autophagosome formation .
- Cytotoxicity profiling : MTT or ATP-based viability assays to distinguish autophagy from apoptosis .
Advanced Research Questions
Q. How do crystallographic and computational studies resolve structural ambiguities in DGBP-GGPPS interactions?
X-ray crystallography (at resolutions ≤2.0 Å) identifies hydrogen bonds between DGBP’s bisphosphonate group and conserved residues (e.g., Lys-238, Asp-243) in GGPPS. Molecular dynamics simulations further reveal conformational flexibility in the geranyl chains, explaining variations in inhibitory potency across homologs . For example, mutations at residue Thr-301 reduce DGBP binding affinity by 50%, highlighting the importance of hydrophobic interactions .
Q. How can conflicting data on DGBP’s efficacy in different disease models be reconciled?
Discrepancies arise from model-specific factors:
- Dose dependency : In pulmonary fibrosis (mouse model), 10 mg/kg DGBP reduces hydroxyproline by 60%, whereas lower doses (≤5 mg/kg) show marginal effects .
- Tissue penetration : DGBP’s limited solubility in DMSO/ethanol necessitates aqueous formulations (e.g., 1.67 mg/mL in water with sonication) for in vivo studies .
- Species differences : Human GGPPS exhibits 30% lower sensitivity to DGBP than murine isoforms, requiring species-specific IC50 validation .
Q. What strategies optimize DGBP’s pharmacokinetic profile for preclinical studies?
- Solubility enhancement : Co-solvents (e.g., cyclodextrins) or nanoparticle encapsulation improve bioavailability .
- Metabolic stability assays : Liver microsome studies (human/mouse) confirm DGBP’s resistance to degradation (t1/2 > 6 hours) .
- Tissue distribution : Radiolabeled analogs (e.g., ³H-DGBP) track systemic uptake, showing preferential accumulation in liver and spleen .
Q. How should researchers address ethical and methodological rigor in DGBP-related animal studies?
- Ethical compliance : Adhere to ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints .
- Blinding and randomization : Use stratified randomization to allocate treatment groups, reducing bias in fibrosis scoring .
- Data validation : Cross-validate results with orthogonal methods (e.g., histopathology vs. hydroxyproline assays) .
Methodological Considerations
Q. What controls are essential in experiments measuring DGBP’s inhibition of protein prenylation?
- Positive controls : Use known GGPPS inhibitors (e.g., zoledronate) to benchmark activity .
- Negative controls : Include untreated cells and vehicle-only groups to exclude solvent effects .
- Rescue experiments : Co-treatment with exogenous GGPP (10 µM) restores prenylation, confirming target specificity .
Q. How can researchers mitigate batch-to-batch variability in DGBP synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
